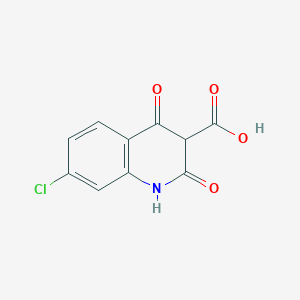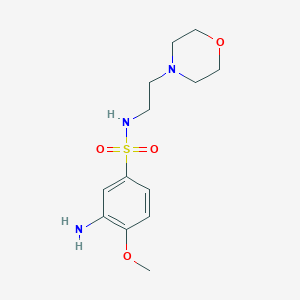![molecular formula C14H28O2Si B13894354 tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane](/img/structure/B13894354.png)
tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane: is an organosilicon compound that features a tert-butyl group, a dihydropyran ring, and a dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane typically involves the reaction of tert-butyl-dimethylsilyl chloride with 3,4-dihydro-2H-pyran-2-yl-propoxy in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield the corresponding silane.
Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl or dimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Corresponding silane.
Substitution: Products with new functional groups replacing the tert-butyl or dimethylsilyl groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane is used as a protecting group for alcohols and amines. It helps in preventing unwanted reactions at these functional groups during multi-step synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, where the protecting group strategy is crucial for the selective modification of complex molecules.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of drug candidates, where protecting groups are essential for the selective functionalization of pharmacophores.
Industry: In the chemical industry, tert-butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mecanismo De Acción
The mechanism by which tert-butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane exerts its effects is primarily through its role as a protecting group. The tert-butyl and dimethylsilyl groups provide steric hindrance, preventing reactions at the protected site. The dihydropyran ring can undergo ring-opening reactions, providing a reactive site for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
tert-Butyldimethylsilyl chloride: Used as a protecting group for alcohols and amines.
3,4-Dihydro-2H-pyran: Used as a protecting group for alcohols.
tert-Butyl-dimethylsilyl ether: A common protecting group in organic synthesis.
Uniqueness: tert-Butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane combines the properties of both tert-butyl and dimethylsilyl protecting groups with the reactivity of the dihydropyran ring. This unique combination allows for selective protection and functionalization in complex synthetic routes, making it a valuable tool in organic synthesis.
Propiedades
Fórmula molecular |
C14H28O2Si |
|---|---|
Peso molecular |
256.46 g/mol |
Nombre IUPAC |
tert-butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane |
InChI |
InChI=1S/C14H28O2Si/c1-7-12(13-10-8-9-11-15-13)16-17(5,6)14(2,3)4/h9,11-13H,7-8,10H2,1-6H3 |
Clave InChI |
DGFVBJLYEXYHDX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CCC=CO1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


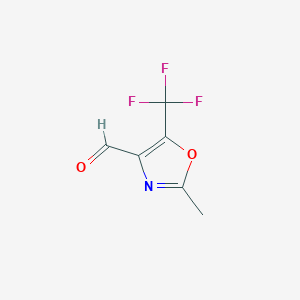
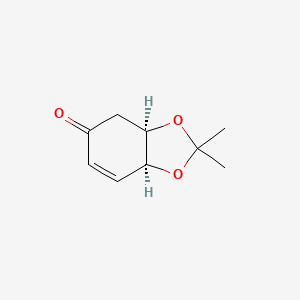
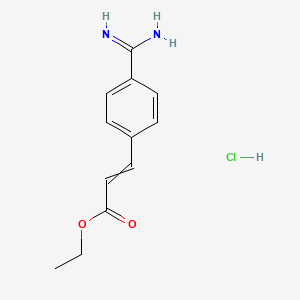
![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)
![5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13894303.png)
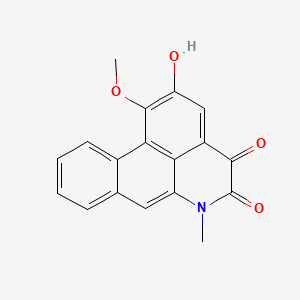
![2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13894312.png)

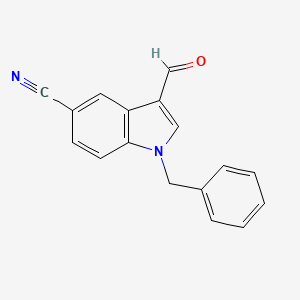
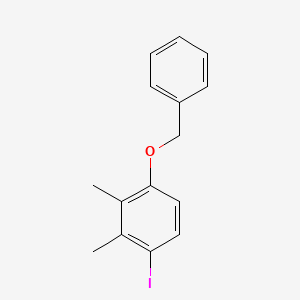
![3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)
![4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13894333.png)
